molecular formula C5H11N B150434 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 CAS No. 131857-29-9

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8

Cat. No. B150434
M. Wt: 93.2 g/mol
InChI Key: AVFZOVWCLRSYKC-UDCOFZOWSA-N
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Description

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated compound that is closely related to various pyrrolidine derivatives. Although the specific compound is not directly studied in the provided papers, these papers discuss related pyrrolidine structures and their synthesis, which can provide insights into the synthesis and properties of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest due to their presence in various biologically active compounds. For instance, the synthesis of 1-Methylpyrrolidine-2-acetic acid and related compounds was explored as potential precursors in the biosynthesis of tropane alkaloids, although they were found to be inefficient precursors . Another study presented a novel protocol for preparing 3-amino-2-methylpyrrolidines, which could potentially be adapted for the synthesis of deuterated pyrrolidines . Additionally, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates a method that could be relevant for synthesizing deuterated analogs .

Molecular Structure Analysis

The crystal structure of R(−)-1-tosyl-2-methylpyrrolidine provides insights into the molecular structure of pyrrolidine derivatives. The study revealed that the pyrrolidine ring can exhibit disorder in the crystal structure, and the sulfur atom in the tosyl group has a distorted tetrahedral coordination . This information can be useful when considering the molecular structure of deuterated pyrrolidines, as the introduction of deuterium atoms could influence the crystallographic properties.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives involves a stereoselective reaction with osmium tetraoxide, followed by reduction and deprotection steps . Similarly, the interaction of pyrrolidine-2,3-diones with aryldiazonium salts leads to the formation of 4-arylhydrazones, indicating the reactivity of the pyrrolidine ring with diazonium compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be inferred from their synthesis and structural analysis. For instance, the crystallographic study of R(−)-1-tosyl-2-methylpyrrolidine provides information on the solid-state properties, such as hydrogen bonding patterns . The spectroscopic characterization of novel antitumor and antimicrobial pyrrolidin-2-ones, achieved through microwave-assisted synthesis, offers insights into the electronic properties and potential bioactivity of these compounds .

Scientific Research Applications

Molecular Structure Analysis

The study of molecular structures of compounds similar to "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8" has revealed insights into their conformation and stabilization mechanisms. For instance, the molecular structure of 1-methylpyrrolidine-2,5-dione shows a dicarbonyl tautomer with an envelope ring conformation, stabilized by weak intermolecular hydrogen bonds and push-pull nucleophile-electrophile interactions (Tenon, Carles, & Aycard, 2000).

Antimicrobial Activity

Research on novel succinimide derivatives, which share structural similarities with "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8," has demonstrated promising in vitro antifungal activities. One study synthesized new derivatives and found significant inhibitory activities against a broad spectrum of fungi, indicating the potential of these compounds as novel fungicides (Cvetković et al., 2019).

Synthetic Applications

Compounds derived from "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8" have been utilized in the synthesis of important intermediates for tropane alkaloids. A concise method was developed to synthesize methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine from the key intermediate N-methylpyrrolinium cation, highlighting the utility of these compounds in complex organic syntheses (Ma et al., 2020).

Catalytic Applications

The catalytic properties of complexes involving "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8" derivatives have been explored in various chemical reactions. For example, cationic iridium(I) complexes catalyze hydroamination and hydrosilation in a tandem procedure, offering efficient pathways to synthesize 1-(triethylsilyl)-2-methylpyrrolidine (Field, Messerle, & Wren, 2003).

Hydrogen-bonding Studies

Investigations into hydrogen-bonding aggregation of N-methylpyrrolidine betaine with p-hydroxybenzoic acid have provided insights into molecular interactions and crystal packing, contributing to our understanding of solid-state chemistry and potentially influencing the design of new materials (Dega-Szafran et al., 2020).

Organic Reduction Reactions

N-Methylpyrrolidine-zinc borohydride, a derivative of "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8," has been used as a stable and efficient reducing agent in organic synthesis, showcasing the versatility of this compound class in facilitating various chemical transformations (Tajbakhsh et al., 2003).

Safety And Hazards

The safety and hazards associated with “1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8” include being classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 2, and Skin Corr. 1B . The compound has a flash point of -17.80 °C in a closed cup .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOVWCLRSYKC-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481386
Record name 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8

CAS RN

131857-29-9
Record name 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131857-29-9
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